4-Amino-2-(1H-pyrrol-1-yl)benzoic acid
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Overview
Description
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyrrole under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol, with the addition of glacial acetic acid to maintain the pH .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-Amino-2-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar in structure but lacks the amino group, which affects its reactivity and applications.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional carbonyl groups, leading to different chemical properties and uses.
Uniqueness
4-Amino-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |
InChI Key |
ANBLSMVCXYBOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
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